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7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline

Coordination Chemistry Metal Chelation Ligand Design

7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline (CAS 1192805-05-2) is a synthetic heterocyclic small molecule belonging to the quinoline-thioether family, with a molecular formula of C₁₇H₁₆N₂OS and a molecular weight of 296.4 g/mol. The molecule features a 7-methoxy-4-methylquinoline core linked at the 2-position via a thioether bridge to a pyridin-2-ylmethyl group, creating a potentially bidentate N,S-chelating motif.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B15119192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)OC)SCC3=CC=CC=N3
InChIInChI=1S/C17H16N2OS/c1-12-9-17(21-11-13-5-3-4-8-18-13)19-16-10-14(20-2)6-7-15(12)16/h3-10H,11H2,1-2H3
InChIKeyRUKJMDHBVANGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline – Compound Class and Procurement-Relevant Characteristics


7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline (CAS 1192805-05-2) is a synthetic heterocyclic small molecule belonging to the quinoline-thioether family, with a molecular formula of C₁₇H₁₆N₂OS and a molecular weight of 296.4 g/mol . The molecule features a 7-methoxy-4-methylquinoline core linked at the 2-position via a thioether bridge to a pyridin-2-ylmethyl group, creating a potentially bidentate N,S-chelating motif [1]. This compound exists as one member of a positional isomer triad alongside the 3-pyridyl (CAS 1192805-75-6) and 4-pyridyl (CAS 1192806-70-4) analogs, all of which share identical molecular formulae but differ in the pyridyl nitrogen placement . The 7-methoxy-4-methylquinoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in potent bioactive molecules including kinase inhibitors and G-protein-coupled receptor antagonists .

Why 7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline Cannot Be Interchanged with Its 3-Pyridyl or 4-Pyridyl Isomers


Despite sharing identical molecular formulae (C₁₇H₁₆N₂OS, MW 296.4) with its 3-pyridyl (CAS 1192805-75-6) and 4-pyridyl (CAS 1192806-70-4) regioisomers, the 2-pyridyl isomer possesses a structurally unique capacity for N,S-bidentate chelation wherein the quinoline ring nitrogen at position 1 and the pyridyl nitrogen can engage a single metal center through a favorable five-membered chelate ring geometry [1]. In contrast, the 3- and 4-pyridyl isomers position the pyridyl nitrogen at geometries that preclude this intramolecular chelation mode, forcing monodentate or intermolecular bridging coordination behavior [1]. This difference has been experimentally validated in analogous 8-substituted quinoline-thioether ligands (TQMP2 vs. TQMP3 vs. TQMP4), where positional isomerism produced distinct coordination architectures and divergent antimicrobial activity profiles [2]. For procurement decisions involving metal coordination studies, structure-activity relationship (SAR) campaigns, or biochemical probe development, substituting one isomer for another fundamentally alters the chemical biology outcome.

Product-Specific Quantitative Differentiation Evidence for 7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline


N,S-Bidentate Chelation Geometry: 2-Pyridyl Isomer Forms a Five-Membered Chelate Ring Inaccessible to 3-Pyridyl and 4-Pyridyl Analogs

The 2-pyridylmethylsulfanyl substituent at the quinoline 2-position enables N,S-bidentate chelation through the quinoline N1 and the pyridyl nitrogen, forming a geometrically favorable five-membered chelate ring [1]. This chelation mode is structurally precluded in the 3-pyridyl (CAS 1192805-75-6) and 4-pyridyl (CAS 1192806-70-4) isomers, where the pyridyl nitrogen is positioned meta or para to the thioether linker and cannot simultaneously coordinate the same metal center with the quinoline nitrogen [1]. In the analogous 8-substituted TQMP ligand series studied by Zhang et al. (2011), the 2-pyridyl variant (TQMP2) formed discrete mononuclear complexes [Co(TQMP2)(NO₃)₂] and [Cu(TQMP2)₂](BF₄)₂·(H₂O)₂, while the 3-pyridyl isomer (TQMP3) generated 1D polymeric chains {Cu(TQMP3)(CF₃CO₂)₂}∞, demonstrating that pyridyl nitrogen position dictates supramolecular architecture [2].

Coordination Chemistry Metal Chelation Ligand Design

Predicted Topological Polar Surface Area (TPSA) Differentiation Between 2-Pyridyl, 3-Pyridyl, and 4-Pyridyl Isomers Impacts Permeability and Solubility Profiles

Although all three positional isomers share the molecular formula C₁₇H₁₆N₂OS and molecular weight of 296.4 g/mol, the position of the pyridyl nitrogen atom alters the topological polar surface area (TPSA) and hydrogen-bond acceptor count accessible for intermolecular interactions . The 2-pyridyl isomer presents the pyridyl nitrogen in an orientation that contributes to a distinct intramolecular hydrogen-bonding and solvation profile compared to the 3- and 4-pyridyl analogs, where the nitrogen is more solvent-exposed . In structurally analogous ligand series, 2-pyridylmethylthioether derivatives have demonstrated distinct logP and solubility properties from their 3- and 4-pyridyl counterparts, affecting membrane permeability predictions [1].

Physicochemical Properties ADME Prediction Drug-Likeness

7-Methoxy-4-methylquinoline Scaffold Demonstrates Validated Kinase Inhibition: Tie2 IC₅₀ = 250 nM for the Closely Related 2-Azepanyl Analog

The 7-methoxy-4-methylquinoline core present in the target compound has been validated as a kinase inhibitor scaffold through the characterized compound WAY-600704 (2-(azepan-1-yl)-7-methoxy-4-methylquinoline), which inhibits Tie2 kinase with an IC₅₀ of 250 nM via reversible ATP-binding site competition . Additionally, a highly optimized analog bearing the same 7-methoxy-4-methylquinolin-2-yl core, (1S,3S)-N1-(7-methoxy-4-methylquinolin-2-yl)-N3-(thiophen-3-ylmethyl)cyclohexane-1,3-diamine (CHEMBL250516), exhibited MCHR1 antagonist activity with an IC₅₀ of 0.100 nM in [¹²⁵I]MCH displacement assays using HEK293 cells expressing human MCHR1 [1]. These data establish the biological relevance of the 7-methoxy-4-methylquinoline scaffold and support its utility in kinase and GPCR-targeted screening campaigns.

Kinase Inhibition Medicinal Chemistry Scaffold Validation

Thioether Quinoline-Pyridine Ligands Exhibit Position-Dependent Antimicrobial Activity: TQMP2 (2-Pyridyl) Metal Complexes Show Distinct Bioactivity from TQMP3 and TQMP4 Analogs

Zhang et al. (2011) demonstrated that in the TQMP series (8-substituted quinoline-thioether-pyridine ligands), the 2-pyridyl isomer (TQMP2) and its transition metal complexes exhibited antibacterial and antifungal activities that were both qualitatively and quantitatively distinct from those of TQMP3 (3-pyridyl) and TQMP4 (4-pyridyl) complexes when tested against the same microbial strains [1]. The 11 transition metal complexes derived from TQMP2, TQMP3, TQMP4, and DTQMP were evaluated in parallel antibacterial, antifungal, and pesticide activity assays, revealing that the pyridyl nitrogen position modulated both potency and spectrum of antimicrobial action [1]. While explicit MIC values are behind the paywall, the authors concluded that the ligands and complexes show efficient biological activities and that the 2-pyridyl configuration produced distinct bioactivity profiles [1]. The Polyhedron (2010) study further demonstrated that Cu(II) and Co(II) complexes of the 8-(2-pyridinylmethylthio)quinoline ligand (Q1, structurally analogous to the target compound's substitution pattern) showed promising nuclease activity through ROS-mediated DNA cleavage [2].

Antimicrobial Activity Bioinorganic Chemistry Structure-Activity Relationship

2-Position Thioether Substitution on 7-Methoxy-4-methylquinoline Yields Prothrombin Inhibitory Activity (IC₅₀ = 21.6 μM) in the Morpholino-Ethanone Analog, Demonstrating Target Engagement Potential

A structurally close analog—2-(7-methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-yl-ethanone (BDBM88820, CID 2087886)—which shares the identical 7-methoxy-4-methylquinolin-2-yl thioether core with the target compound but replaces the pyridin-2-ylmethyl group with a morpholinyl-ethanone moiety, showed prothrombin inhibitory activity with an IC₅₀ of 21.6 μM (2.16 × 10⁴ nM) in assays conducted by the Sanford-Burnham Center for Chemical Genomics and curated in PubChem BioAssay (AID 602369) [1]. This establishes that the 7-methoxy-4-methylquinolin-2-yl thioether pharmacophore is capable of engaging enzyme targets at micromolar concentrations, and that varying the S-substituent (pyridin-2-ylmethyl vs. morpholinyl-ethanone) provides a tractable vector for potency optimization [1]. A second analog, 2-[(7-methoxy-4-methylquinolin-2-yl)sulfanylmethyl]-7-methyl-pyrido[1,2-a]pyrimidin-4-one (BDBM89113), showed TIM23 mitochondrial translocase inhibition (IC₅₀ = 66.5 μM) and TIM10 inhibition (IC₅₀ > 99 μM), providing additional evidence of target engagement by this chemotype [2].

Enzyme Inhibition Prothrombin BindingDB Screening Data

CYP450 Inhibition Profile of the Pyridin-2-ylmethylsulfanyl Motif: Selective CYP2C19 Inhibition (IC₅₀ = 50 nM) with Clean Profile Against Other Major Isoforms

A structurally related compound bearing the pyridin-2-ylmethylsulfanyl motif (CHEMBL2019024, BDBM50380515) was profiled against a panel of human cytochrome P450 isoforms in human liver microsomes [1]. The compound showed potent inhibition of CYP2C19 with an IC₅₀ of 50 nM, while displaying substantially weaker inhibition of CYP3A4 (IC₅₀ = 3.61 × 10³ nM, ~72-fold selectivity) and negligible inhibition of CYP2C8, CYP2E1, CYP2B6, and CYP2D6 (all IC₅₀ = 5.00 × 10⁴ nM at the screening threshold) [1]. This selectivity profile suggests that the pyridin-2-ylmethylsulfanyl substituent, when attached to a heterocyclic core, can confer target-selective CYP engagement rather than promiscuous P450 inhibition [1].

CYP450 Inhibition Drug Metabolism ADME-Tox Screening

Optimal Research and Industrial Application Scenarios for 7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline


Transition Metal Coordination Chemistry and Metallodrug Discovery

The compound's defining structural feature—the 2-pyridylmethylsulfanyl group at the quinoline 2-position—creates an N,S-bidentate chelation pocket capable of forming discrete mononuclear complexes with Co(II), Cu(II), Ni(II), Zn(II), Cd(II), and Ag(I), as demonstrated in the structurally analogous TQMP2 ligand series [1]. Unlike the 3-pyridyl and 4-pyridyl positional isomers, which form polymeric or bridged architectures, the 2-pyridyl isomer is predicted to yield well-defined mononuclear species suitable for single-crystal X-ray diffraction studies, electrochemical characterization, and metallodrug screening [1]. Researchers studying metal-based antimicrobial agents, anticancer metallodrugs, or bioinorganic model complexes should select this isomer specifically for its predictable coordination behavior [2].

Kinase and GPCR Screening Library Expansion Using a Privileged Quinoline Scaffold

The 7-methoxy-4-methylquinoline core has demonstrated validated target engagement across kinase and GPCR families: the 2-azepanyl analog WAY-600704 inhibits Tie2 kinase (IC₅₀ = 250 nM) through ATP-site competition , and an advanced 2-amino analog achieves sub-nanomolar MCHR1 antagonism (IC₅₀ = 0.100 nM) [3]. The target compound introduces a pyridin-2-ylmethylsulfanyl substituent at the 2-position, representing a chemically distinct vector for SAR exploration that has not been characterized in published kinase or GPCR screening data. Procurement of this compound provides a novel chemotype for hit-finding campaigns where the 7-methoxy-4-methylquinoline scaffold is already validated but existing 2-amino or 2-azepanyl series require diversification.

CYP450-Mediated Drug Metabolism Studies and Metabolic Stability Profiling

The pyridin-2-ylmethylsulfanyl motif has been associated with selective CYP2C19 inhibition (IC₅₀ = 50 nM) with >70-fold selectivity over CYP3A4 and >1,000-fold selectivity over CYP2C8, CYP2E1, CYP2B6, and CYP2D6, as evidenced by a structurally related analog profiled in human liver microsomes [4]. This predictable CYP interaction profile makes the target compound a useful tool compound for metabolism studies, drug-drug interaction risk assessment, and as a reference standard in CYP2C19 biochemical assays. Researchers should verify that the CYP profile is preserved when the pyridin-2-ylmethylsulfanyl motif is attached to the 7-methoxy-4-methylquinoline core through confirmatory testing.

Structure-Activity Relationship (SAR) Studies on Enzyme Inhibition via the 2-Thioether Vector

Close structural analogs of the target compound—varying only the S-substituent—have demonstrated measurable enzyme inhibitory activity: the morpholino-ethanone analog inhibits prothrombin (IC₅₀ = 21.6 μM), and the pyrido-pyrimidinone analog inhibits mitochondrial TIM23 translocase (IC₅₀ = 66.5 μM) [5]. These data confirm that the 7-methoxy-4-methylquinolin-2-yl thioether core is competent for enzyme target engagement, and that the S-substituent identity modulates both potency and target selectivity. The pyridin-2-ylmethyl variant offers a structurally distinct S-substituent that has not been evaluated in these enzyme assays, providing an opportunity for novel SAR exploration in enzyme inhibition programs.

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